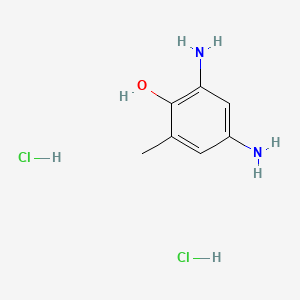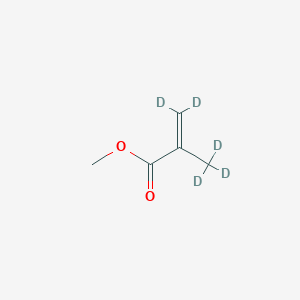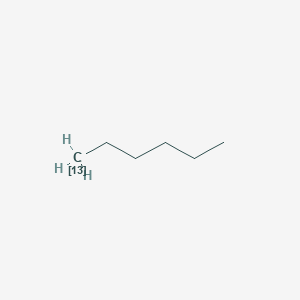
1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone
Overview
Description
1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, also known as MPP, is a synthetic compound that belongs to the pyrazole family. It is a colorless liquid with a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol. MPP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Scientific Research Applications
1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone exhibits significant antimicrobial, antifungal, and antiviral activities. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has also been found to be effective against fungal pathogens, such as Candida albicans and Aspergillus fumigatus. In addition, 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has been shown to have potent antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Mechanism of Action
The mechanism of action of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is not fully understood. However, several studies have suggested that 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone may act by inhibiting the synthesis of bacterial cell walls, disrupting the integrity of fungal cell membranes, and inhibiting viral replication. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, such as penicillin-binding proteins (PBPs). 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has also been found to disrupt the integrity of fungal cell membranes by increasing membrane permeability and inducing the leakage of intracellular contents.
Biochemical and Physiological Effects:
1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has been shown to have several biochemical and physiological effects. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has also been shown to have anti-inflammatory and analgesic activities. In addition, 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has several advantages for lab experiments. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is readily available and can be synthesized using a simple and efficient method. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is also stable and can be stored for extended periods without degradation. However, 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has some limitations for lab experiments. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is highly reactive and can react with other compounds in the reaction mixture, leading to the formation of unwanted by-products. In addition, 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is toxic and can cause harm to researchers if proper safety precautions are not taken.
Future Directions
There are several future directions for the research on 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone. One potential direction is the development of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone-based drugs for the treatment of bacterial, fungal, and viral infections. Another potential direction is the use of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone in the development of new materials, such as sensors and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone and its potential applications in various fields.
Conclusion:
In conclusion, 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone can be synthesized using a simple and efficient method and has been extensively studied for its antimicrobial, antifungal, and antiviral activities. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, including the development of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone-based drugs and the use of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone in the development of new materials.
properties
IUPAC Name |
1-(5-methyl-1-propylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-5-11-7(2)9(6-10-11)8(3)12/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHSSZURMHIKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585895 | |
| Record name | 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956951-04-5 | |
| Record name | 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



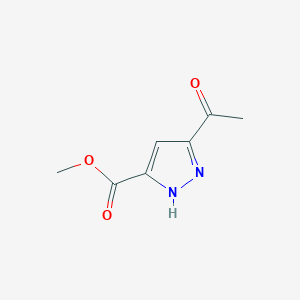
![4'-(tert-Butyl)-4-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612578.png)



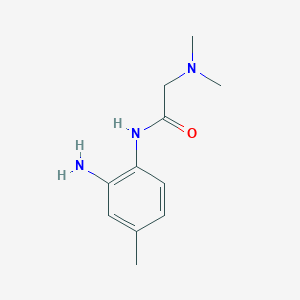
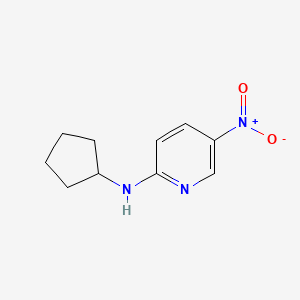
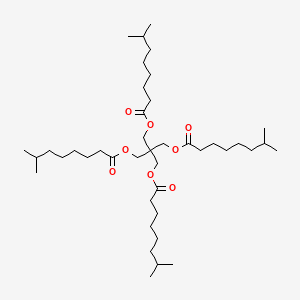
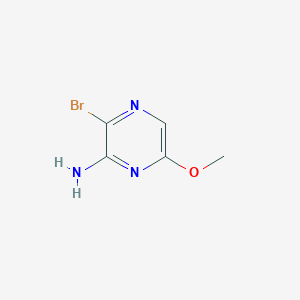
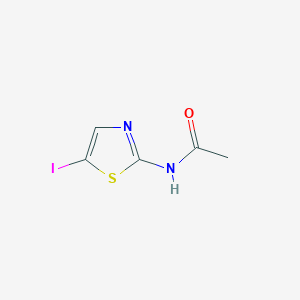
![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1612592.png)
